molecular formula C20H20N2O2 B13777307 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- CAS No. 6408-45-3

9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-

Cat. No.: B13777307
CAS No.: 6408-45-3
M. Wt: 320.4 g/mol
InChI Key: KXKQOXULEPSPIU-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group and a cyclohexylamino group attached to the anthracenedione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- typically involves the following steps:

    Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.

    Reduction: The dinitro compound is reduced to 9,10-diaminoanthracene.

    Cyclohexylation: One of the amino groups is then reacted with cyclohexylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of N-substituted anthraquinone derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- involves its interaction with cellular components, leading to various biological effects:

    Molecular Targets: The compound targets DNA and enzymes involved in cellular replication.

    Pathways Involved: It interferes with the electron transport chain and induces oxidative stress, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1-amino-4-hydroxy-: Known for its use in dyes and pigments.

    9,10-Anthracenedione, 1-amino-: Utilized in the synthesis of various organic compounds.

    9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Investigated for its biological activities.

Properties

CAS No.

6408-45-3

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-amino-4-(cyclohexylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H20N2O2/c21-15-10-11-16(22-12-6-2-1-3-7-12)18-17(15)19(23)13-8-4-5-9-14(13)20(18)24/h4-5,8-12,22H,1-3,6-7,21H2

InChI Key

KXKQOXULEPSPIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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